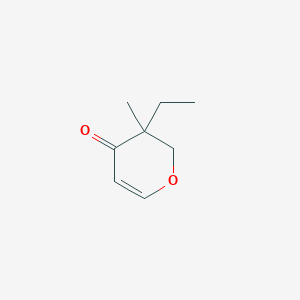

3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

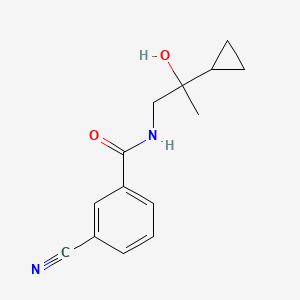

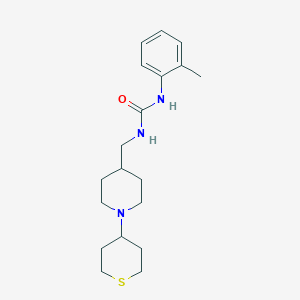

3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one is a chemical compound that is part of the pyranone family . Pyranones are a group of organic compounds characterized by a six-membered ring structure composed of four carbon atoms, one oxygen atom, and one other atom .

Synthesis Analysis

The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one and its derivatives often involves the Maillard reaction . This reaction occurs between reducing sugars and amino acids and is known to contribute to the antioxidant properties of Maillard reaction intermediates . A series of hydroxyl group protected derivatives of this compound were synthesized to further understand the source of antioxidant activity .Molecular Structure Analysis

The molecular structure of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one is characterized by a six-membered ring structure composed of four carbon atoms, one oxygen atom, and one other atom . The introduction of protecting groups to the free hydroxyl groups of this compound decreases their reducing abilities .Chemical Reactions Analysis

The chemical reactions involving 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one are primarily related to its antioxidant properties . The compound’s antioxidant abilities were evaluated by scavenging various radicals .Scientific Research Applications

Synthesis of 2H-Pyrans

The compound is used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .

Synthesis of Tetrahydropyranylated Products

3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .

Synthesis of Tetrahydropyran Derivatives

This compound can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .

Synthesis of Potent and Selective Myeloperoxidase Inhibitors

2,3-Dihydropyran, which can be synthesized from 3,4-Dihydro-2H-pyran, is used in the synthesis of potent and selective myeloperoxidase inhibitors . These inhibitors are useful as antimicrobial oxidants .

Synthesis of Selective σ1 Receptor Ligands

2,3-Dihydropyran is also used to synthesize novel and selective σ1 receptor ligands . These ligands have potential applications in medicinal chemistry .

Building Blocks of Synthetic Relevance

3,4-Dihydro-2(1H)-pyridones and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one is primarily related to its antioxidant activity . The hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of this compound, indicating that the unstable enol structure in the compound’s moiety is the key factor for its antioxidant activity .

Future Directions

The future directions for research on 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one could involve further exploration of its antioxidant properties and the potential applications of these properties in various fields . Additionally, more research could be conducted to understand the exact source of antioxidant activity of Maillard reaction intermediates .

properties

IUPAC Name |

3-ethyl-3-methyl-2H-pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-8(2)6-10-5-4-7(8)9/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHURAIRFNNKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC=CC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)